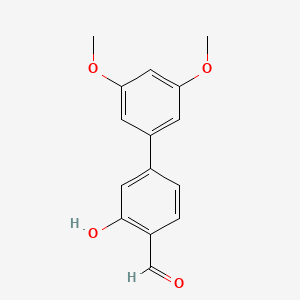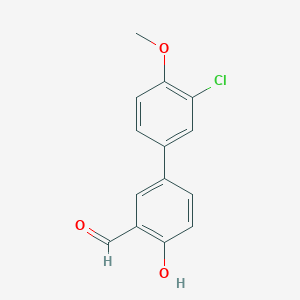
6-(4-Carboxy-3-fluorophenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Carboxy-3-fluorophenyl)-2-formylphenol, 95% (hereafter referred to as 6-4-CFPF) is a synthetic phenol compound with a range of potential applications in scientific research and biochemistry. 6-4-CFPF has been studied for its potential as a reagent, a catalyst, and an intermediate in various organic syntheses, as well as its ability to modulate the activity of certain enzymes and proteins.
Scientific Research Applications
6-4-CFPF has been studied for its potential as a reagent and a catalyst in various organic syntheses. It has been used to synthesize various fluorinated compounds, including 2-fluoro-2-methyl-3-hydroxy-3-butenoic acid and 4-fluoro-3-hydroxy-3-methylbutanoic acid. 6-4-CFPF has also been studied for its potential to modulate the activity of enzymes and proteins, including cytochrome P450, acetylcholinesterase, and carbonic anhydrase.
Mechanism of Action
The mechanism of action of 6-4-CFPF is not yet fully understood. However, it is believed that the compound modulates the activity of enzymes and proteins by binding to specific sites on their surfaces, thus altering their structure and activity. Additionally, 6-4-CFPF has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, suggesting that it may act as an inhibitor of enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-4-CFPF have not yet been fully studied. However, it is believed that the compound may have a range of effects on the body, including the modulation of enzyme and protein activity, as well as the inhibition of certain enzymes. Additionally, 6-4-CFPF has been shown to have antioxidant and anti-inflammatory properties, suggesting that it may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The use of 6-4-CFPF in laboratory experiments has a number of advantages. The compound is relatively inexpensive and easily synthesized, making it an attractive choice for research purposes. Additionally, 6-4-CFPF has a range of potential applications, making it a versatile reagent. However, there are also some limitations to its use. The compound is highly toxic and should be handled with caution. Additionally, the mechanism of action of 6-4-CFPF is not yet fully understood, making it difficult to predict the effects of its use in laboratory experiments.
Future Directions
The potential future applications of 6-4-CFPF are numerous. The compound could be used to develop more efficient and effective reagents and catalysts for organic syntheses. Additionally, 6-4-CFPF could be used to study the structure and function of enzymes and proteins, as well as to develop new drugs and therapies. Additionally, 6-4-CFPF could be used to develop new methods for the synthesis of fluorinated compounds. Finally, 6-4-CFPF could be used to develop new methods for the detection and quantification of small molecules.
Synthesis Methods
The synthesis of 6-4-CFPF is typically performed through a three-step process. First, 4-chloro-3-fluorophenol is reacted with formaldehyde in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, to form 4-chloro-3-fluorophenyl-2-formylphenol. This intermediate is then reacted with sodium hydroxide and carbon dioxide to yield 6-4-CFPF. The reaction is typically carried out in aqueous solution at a temperature of 60-70°C.
properties
IUPAC Name |
2-fluoro-4-(3-formyl-2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-6-8(4-5-11(12)14(18)19)10-3-1-2-9(7-16)13(10)17/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMULNPSFPMFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685252 |
Source


|
| Record name | 3-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Carboxy-3-fluorophenyl)-2-formylphenol | |
CAS RN |
1258618-89-1 |
Source


|
| Record name | 3-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)
![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)


